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molecular formula C9H8N2OS2 B8403513 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)ethanethioamide

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)ethanethioamide

Cat. No. B8403513
M. Wt: 224.3 g/mol
InChI Key: NMUMGVVMAXBVLE-UHFFFAOYSA-N
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Patent
USRE031068

Procedure details

To a stirred slurry containing 38 grams (0.2 moles) of 2-oxo-3-benzothiazoline acetonitrile, 15.2 grams (0.2 moles) of thiolacetic acid (dried over MgSO4) and 300 ml. of anhydrous ethyl ether, dried hydrogen chloride gas is bubbled through the suspension at -5° to 0° C. for 3 hours. External cooling was removed and the reaction mixture is stirred at 25°-30° C. for 18 hours. The solid is collected by filtration, washed with 500 ml. of anhydrous ethyl ether and air-dried at 25°-30° C. for one hour. The solid (41) grams was slurried with 700 ml. of water for one hour. After the addition of 300 ml. of water and 25 grams (0.25 moles) of concentrated hydrochloric acid stirring is continued at 25°-30° C. for another hour. The solid is collected by filtration, washed with water until neutral and air-dried at 25°-30° C. The product, 2-oxo-3-benzothiazoline ethanethioamide, mp. 205°-207° C. with decomposition, is obtained in 85% yield. After recrystallization from heptane/tetrahydrofuran (1:1), it melted at 216°-217° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([CH2:7][C:8]#[N:9])[C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[S:3]1.[S:14]1C=CC=C1CC(O)=O.Cl>O>[O:1]=[C:2]1[N:6]([CH2:7][C:8](=[S:14])[NH2:9])[C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[S:3]1

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
O=C1SC2=C(N1CC#N)C=CC=C2
Name
Quantity
15.2 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 25°-30° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of anhydrous ethyl ether, dried hydrogen chloride gas is bubbled through the suspension at -5° to 0° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
External cooling
CUSTOM
Type
CUSTOM
Details
was removed
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with 500 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of anhydrous ethyl ether and air-dried at 25°-30° C. for one hour
Duration
1 h
WAIT
Type
WAIT
Details
of water for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After the addition of 300 ml
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with water until neutral and
CUSTOM
Type
CUSTOM
Details
air-dried at 25°-30° C

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O=C1SC2=C(N1CC(N)=S)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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